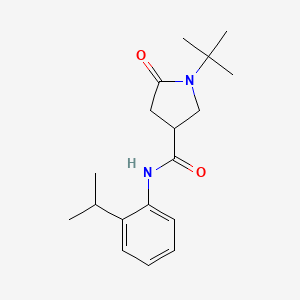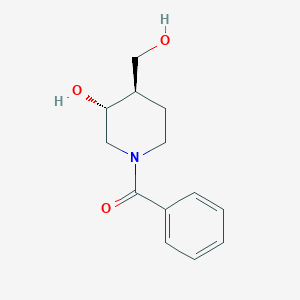
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as EFP, is a novel compound that has gained attention in the scientific research community due to its potential pharmacological properties. EFP is a piperidine derivative that has been synthesized through a multistep process and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action may be responsible for the potential use of this compound in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may be responsible for its potential use in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and has been shown to have good solubility in various solvents. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are various future directions for the research and development of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One potential direction is the further exploration of its potential use in the treatment of neurological disorders. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease and other cognitive disorders. Another potential direction is the further exploration of its anti-cancer properties. This compound has been shown to inhibit tumor growth in animal studies, and further studies are needed to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process that includes the reaction of 5-methylpyridin-2-amine with 2-furoyl chloride to form 5-methylpyridin-2-yl-2-furoate. This intermediate product is then reacted with 4-hydroxypiperidine to form this compound. The synthesis of this compound has been described in various research articles, and the yield and purity of the final product have been reported to be satisfactory.
Aplicaciones Científicas De Investigación
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been the subject of various scientific studies due to its potential pharmacological properties. It has been studied for its analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The results of these studies have shown promising results, and this compound has been identified as a potential drug candidate for further development.
Propiedades
IUPAC Name |
(5-ethoxyfuran-2-yl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-16-7-5-14(24-16)17(21)20-10-8-18(22,9-11-20)15-6-4-13(2)12-19-15/h4-7,12,22H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSAMSJVSHYERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)



![3-methyl-4-nitro-5-[2-(2-propoxy-1-naphthyl)vinyl]isoxazole](/img/structure/B5321519.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321525.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5321536.png)
![[2-(4-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5321543.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)